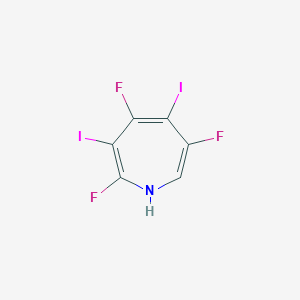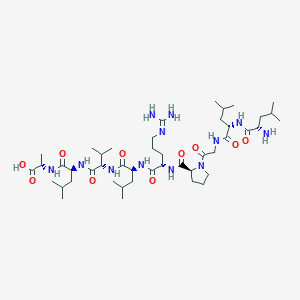![molecular formula C15H12ClFO2 B14186907 [(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol CAS No. 922730-14-1](/img/structure/B14186907.png)
[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol is a chemical compound with the molecular formula C17H13ClFN3O It is known for its unique structure, which includes both chlorophenyl and fluorophenyl groups attached to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol typically involves the reaction of 2-chlorobenzaldehyde and 4-fluorobenzaldehyde with an appropriate epoxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of 2-chlorobenzaldehyde and 4-fluorobenzaldehyde.
Reduction: Formation of diols with hydroxyl groups at the former oxirane positions.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The chlorophenyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol can be compared with other similar compounds, such as:
Epoxiconazole: A fungicide with a similar oxirane structure but different substituents.
Fluconazole: An antifungal agent with a triazole ring instead of an oxirane ring.
Chlorpyrifos: An organophosphate insecticide with a chlorophenyl group but lacking the oxirane ring.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
922730-14-1 |
|---|---|
Molecular Formula |
C15H12ClFO2 |
Molecular Weight |
278.70 g/mol |
IUPAC Name |
[(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C15H12ClFO2/c16-13-4-2-1-3-12(13)14-15(9-18,19-14)10-5-7-11(17)8-6-10/h1-8,14,18H,9H2/t14-,15+/m0/s1 |
InChI Key |
UIDGXRLUAXSGDA-LSDHHAIUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H]2[C@@](O2)(CO)C3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)(CO)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)

methanone](/img/structure/B14186855.png)
oxophosphanium](/img/structure/B14186866.png)
![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)


![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)


